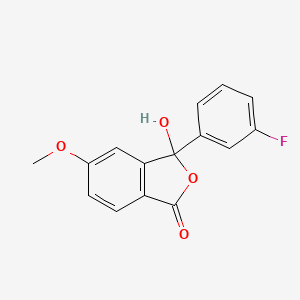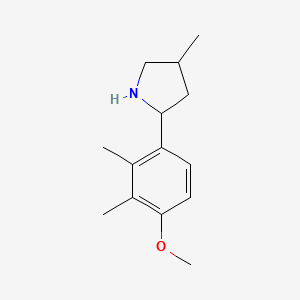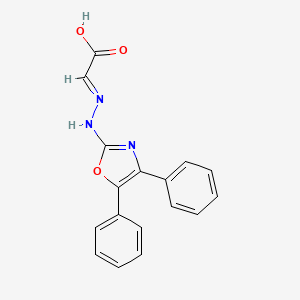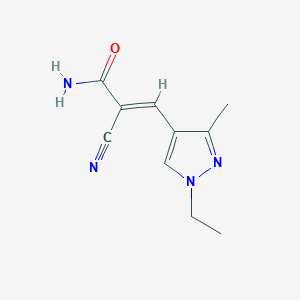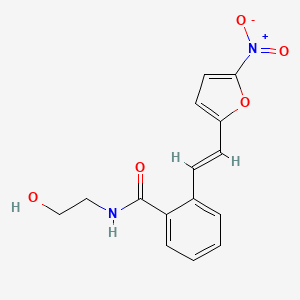
N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a synthetic organic compound that features a benzamide core with a hydroxyethyl group and a nitrofuran moiety. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine, such as ethanolamine, under basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated benzamide reacts with a vinyl compound in the presence of a palladium catalyst.
Attachment of the Nitrofuran Moiety: The nitrofuran group can be attached through a nucleophilic substitution reaction, where a nitrofuran derivative reacts with the vinylbenzamide intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group or the nitrofuran moiety.
Reduction: Reduction reactions could target the nitro group in the nitrofuran moiety, potentially converting it to an amine.
Substitution: The benzamide core may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenated reagents and strong bases or acids.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products depend on the substituents introduced.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications based on its biological activity.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological activity of the compound. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)-2-(2-(5-nitrofuran-2-yl)vinyl)benzamide: can be compared with other nitrofuran derivatives or benzamide compounds.
Nitrofurantoin: A well-known nitrofuran antibiotic.
Benzamide Derivatives: Compounds like metoclopramide or sulpiride, which have different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Propiedades
Fórmula molecular |
C15H14N2O5 |
|---|---|
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C15H14N2O5/c18-10-9-16-15(19)13-4-2-1-3-11(13)5-6-12-7-8-14(22-12)17(20)21/h1-8,18H,9-10H2,(H,16,19)/b6-5+ |
Clave InChI |
PMRLGUORIFZLGJ-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCO |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


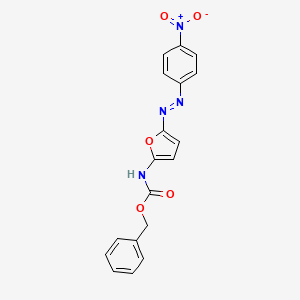

![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)

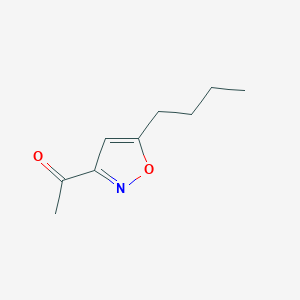
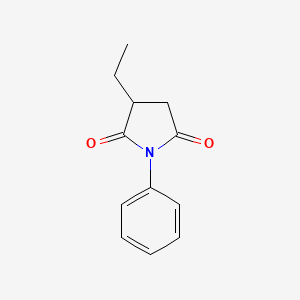
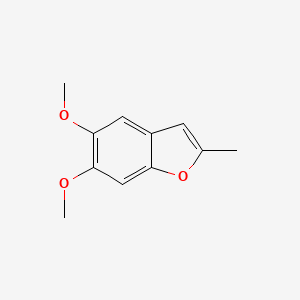
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)

